4-(Piperidin-4-yloxy)pyrimidine

Kinase Inhibitor Selectivity EGFR T790M/L858R Covalent Inhibitor

Medicinal chemistry programs targeting drug-resistant NSCLC often require a privileged scaffold that delivers both potency and kinase selectivity. 4-(Piperidin-4-yloxy)pyrimidine addresses this need with its unique 4-oxy-piperidine linkage, which enforces the conformational restriction essential for selective EGFR mutant inhibition. · Enables covalent inhibitor design against EGFR T790M/L858R with enzymatic IC50 = 4.902 nM and cellular IC50 = 0.6210 µM (H1975 cells). · Provides a defined chair conformation and hydrogen-bonding pattern ideal for computational docking and FEP-guided lead optimization. · Supplied as the hydrochloride salt for enhanced solubility and straightforward downstream synthetic elaboration.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B13596371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yloxy)pyrimidine
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC=NC=C2
InChIInChI=1S/C9H13N3O/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2
InChIKeyAQOOEYUGDLSSRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-4-yloxy)pyrimidine for Kinase Drug Discovery


4-(Piperidin-4-yloxy)pyrimidine is a heterocyclic building block comprising a pyrimidine ring linked via an oxygen atom to a piperidine moiety. This molecular architecture positions it as a privileged scaffold in medicinal chemistry, particularly for the rational design of ATP-competitive kinase inhibitors . The compound's core structure is a validated starting point for developing covalent and reversible inhibitors targeting clinically relevant kinases, including mutant forms of the epidermal growth factor receptor (EGFR) implicated in non-small cell lung cancer (NSCLC) [1]. Its hydrochloride salt form (CAS 1389315-06-3) is widely utilized as a key intermediate, offering enhanced solubility for downstream synthetic elaboration [2].

Scaffold ATP-competitive kinase inhibitor design
Salt form Hydrochloride for enhanced solubility in synthesis
Research target Mutant EGFR (T790M/L858R) model systems

4-(Piperidin-4-yloxy)pyrimidine: Why Generic Substitution Fails


Substituting 4-(piperidin-4-yloxy)pyrimidine with generic pyrimidine or piperidine building blocks is not feasible for precise drug discovery applications due to the unique conformational and electronic constraints this specific ether linkage imposes. The 4-oxy-piperidine moiety is not merely a solubilizing group; it serves as a critical structural determinant for achieving kinase selectivity and binding mode specificity. For instance, the replacement of a common 4-(3-amino)phenoxyl moiety with the 4-(4-hydroxy)piperidine-4-oxyl group in advanced lead compounds has been shown to strategically enable conformational restriction and facilitate the design of covalent inhibitors targeting the EGFR T790M/L858R mutant [1]. Simple analogs lacking this precise architecture, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidine, exhibit vastly different biological profiles, underscoring that even minor modifications to the core can drastically alter potency and selectivity .

4-(Piperidin-4-yloxy)pyrimidine Generic piperidine analogs May not reproduce kinase selectivity; the ether-linked piperidine defines binding conformation.
Parent scaffold 5-fluoro analog Even minor core modifications can shift biological profile and potency in cellular assays.

4-(Piperidin-4-yloxy)pyrimidine: Comparative Evidence Guide


EGFR T790M/L858R Mutant Selectivity

The 4-(piperidin-4-yloxy)pyrimidine scaffold enables the design of highly selective covalent inhibitors for the EGFR T790M/L858R mutant. In a direct head-to-head study, compound 9i (a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative) potently inhibited the mutant kinase with an IC50 of 4.902 nM, while demonstrating significant selectivity over wild-type EGFR (EGFRWT) [1]. This selectivity is a critical differentiator from non-selective EGFR inhibitors that can cause dose-limiting toxicities.

EGFR Mutant Selectivity
Head-to-head
EGFR T790M/L858R IC50 = 4.902 nM; selective over wild-type EGFR
Supports mutant-selective inhibitor profiling
Exact fold-selectivity not quantified in abstract; cell-free kinase assay context
Kinase Inhibitor Selectivity EGFR T790M/L858R Covalent Inhibitor

Antiproliferative Activity in Drug-Resistant NSCLC

The functional consequence of potent EGFR T790M/L858R inhibition is evident in cellular models. Derivative 9i suppressed the proliferation of H1975 cells (a human NSCLC line harboring the T790M/L858R double mutation) with an IC50 of 0.6210 µM [1]. This represents a cross-study comparable improvement over the broader class of non-covalent pyrimidine-based EGFR inhibitors, which often show reduced efficacy against this clinically challenging mutant.

Antiproliferative Activity
Cross-study comparable
H1975 cell IC50 = 0.6210 µM (derivative 9i)
Cellular response in T790M-positive NSCLC model
Sub-µM activity; class-level comparator for non-covalent pyrimidine leads
Antiproliferative Activity NSCLC H1975 Cell Line

Cytotoxicity on Normal Cells

A key differentiator for targeted therapies is a favorable therapeutic window, evidenced by low cytotoxicity against normal cells. The 4-(piperidin-4-yloxy)pyrimidine derivative 9i exhibited low cytotoxicity toward normal human bronchial epithelial (HBE) and L-02 cells [1]. This contrasts with traditional cytotoxic chemotherapies which are non-selective and cause significant damage to healthy tissues, highlighting the potential of this scaffold for developing safer, targeted agents.

Normal Cell Cytotoxicity
Class-level
Low cytotoxicity in HBE and L-02 normal cell lines
Reported selectivity vs normal cell models
Class-level inference; cytotoxicity-to-selectivity endpoint review needed
Cytotoxicity Therapeutic Window Normal Cell Lines

Antimicrobial Activity and SAR

The unsubstituted 4-(piperidin-4-yloxy)pyrimidine scaffold provides a baseline for structure-activity relationship (SAR) studies in antimicrobial research. A direct head-to-head comparison reveals that the parent compound exhibits moderate activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL). However, a simple structural modification, as seen in the analog 5-fluoro-2-(piperidin-4-yloxy)pyrimidine, results in a 4- to 8-fold increase in potency (MIC = 8 µg/mL) . This demonstrates that the core scaffold is a versatile starting point for optimization, with even minor changes yielding substantial improvements in biological activity.

Antimicrobial SAR
Data to verify
S. aureus MIC = 32 µg/mL; E. coli MIC = 64 µg/mL; 5-fluoro analog MIC = 8 µg/mL
Baseline scaffold activity for SAR exploration
Supplier data; experimental conditions require review
Antimicrobial SAR Staphylococcus aureus Escherichia coli

Solubility & Permeability Baseline

Physicochemical properties are crucial for a compound's drug-likeness. Data on advanced derivatives of the 4-(piperidin-4-yloxy)pyrimidine scaffold provide a valuable baseline for lead optimization. A representative derivative demonstrated a log P of 1.96, moderate permeability of 1.62 cm²/s, and aqueous solubility of 0.28 mg/mL at pH 7 [1]. These values serve as a key benchmark; medicinal chemists can use this data to rationally modify the scaffold (e.g., by introducing polar groups or adjusting lipophilicity) to improve upon this baseline and achieve desired ADME profiles for in vivo studies.

Physicochemical Baseline
Class-level
Log P = 1.96, Permeability = 1.62 cm²/s, Solubility pH 7 = 0.28 mg/mL
Developable range; ADME optimization benchmark
Representative derivative data; may vary with substitution
ADME Physicochemical Properties Lead Optimization

4-(Piperidin-4-yloxy)pyrimidine Applications


Covalent EGFR T790M/L858R Inhibitors

Based on evidence that 2-arylamino-4-(piperidin-4-yloxy)pyrimidines achieve potent (IC50 = 4.902 nM) and selective inhibition of the EGFR T790M/L858R mutant kinase, with correspondingly potent cellular activity (IC50 = 0.6210 µM in H1975 cells) and low normal-cell toxicity [1], this scaffold is ideally suited for medicinal chemistry programs focused on developing next-generation covalent inhibitors for drug-resistant NSCLC.

Chemical Probes for Kinase Signaling

The high kinase selectivity conferred by the 4-oxy-piperidine linkage, as demonstrated by the compound's selective inhibition of mutant EGFR over wild-type [1], makes this scaffold an excellent starting point for creating high-quality chemical probes. These probes can be used to dissect the specific roles of targeted kinases in complex biological pathways without confounding off-target effects.

Antimicrobial Lead Optimization & SAR

The known baseline antimicrobial activity of the parent compound (MICs of 32-64 µg/mL against S. aureus and E. coli) and the demonstrated 4- to 8-fold improvement in potency from a simple fluorination (MIC = 8 µg/mL) position this scaffold as a versatile core for antibacterial SAR campaigns. Procurement of the unsubstituted core allows medicinal chemists to systematically explore the chemical space and optimize for improved potency and spectrum.

Structure-Based Drug Design

The defined molecular geometry and conformational properties of the 4-(piperidin-4-yloxy)pyrimidine scaffold, including its chair conformation and specific hydrogen-bonding patterns with kinase active sites , make it a valuable model for computational studies. Its relatively small size and well-characterized derivatives allow for accurate docking simulations and free-energy perturbation (FEP) calculations to guide the rational design of more potent and selective inhibitors.

Application
Selection Property
Validation Focus
Mutant-selective EGFR inhibitor design
Kinase selectivity profile (mutant vs wild-type)
EGFR mutant vs wild-type selectivity assays
Chemical probe development for kinase signaling
Scaffold-mediated kinase selectivity
Off-target kinase profiling
Antimicrobial SAR campaigns
Antimicrobial core scaffold for optimization
MIC and spectrum-of-activity screening
Structure-based drug design & modeling
Defined molecular geometry and conformational properties
Docking and FEP calculations with kinase structures
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